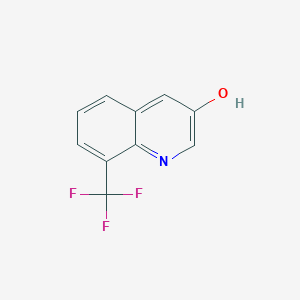

![molecular formula C6H8Cl2N4 B2611182 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride CAS No. 28279-45-0](/img/structure/B2611182.png)

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

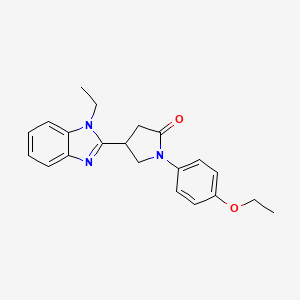

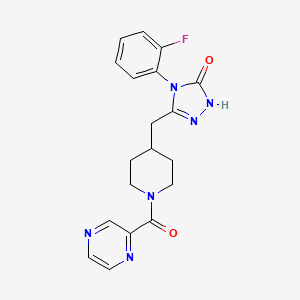

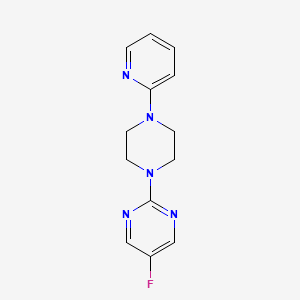

“1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been a subject of research in recent years . Starting with a screening hit from an in-house compound library, iterative optimization resulted in the potent BET inhibitor DDO-8926 with a unique binding mode and a novel chemical structure .

Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The tautomeric form present in the imidazo pyridine skeletons made this system more diversified .

Chemical Reactions Analysis

In the synthesis of “1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride”, various chemical reactions are involved. The yield was reported to be 62.0% .

Applications De Recherche Scientifique

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat conditions like gastroesophageal reflux disease (GERD) , stomach and small intestine ulcers, and inflammation of the esophagus .

Aromatase Inhibitors

Imidazo[4,5-b]pyridines have been developed as aromatase inhibitors . Aromatase inhibitors are drugs that are used to treat breast cancer in postmenopausal women .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also found in this chemical group . NSAIDs are used to reduce pain, decrease inflammation, and bring down a high temperature (fever) .

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features . These compounds could potentially be used in the treatment of various bacterial infections .

Cancer Treatment

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Therefore, they have potential significance in cancer treatment .

Enzymes Involved in Carbohydrate Metabolism

Imidazo[4,5-b]pyridines can influence enzymes involved in carbohydrate metabolism . This could potentially have applications in the treatment of diseases like diabetes .

Central Nervous System Disorders

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the central nervous system . Therefore, they could potentially be used in the treatment of various central nervous system disorders .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-2-1-4-6(10-5)9-3-8-4;;/h1-3H,(H3,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXIHQFSQBHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)